molecular formula C24H24N4O5 B2750172 9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539845-27-7

9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2750172
CAS RN: 539845-27-7
M. Wt: 448.479
InChI Key: PIFCYPPLXKNDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C24H24N4O5 and its molecular weight is 448.479. The purity is usually 95%.
BenchChem offers high-quality 9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

A foundational aspect of research on triazoloquinazoline derivatives involves understanding their structure-activity relationships, particularly in the context of adenosine receptor antagonism. This line of research provides insights into the design of compounds with potential therapeutic applications. For instance, studies have described the synthesis and evaluation of triazoloquinazolinones as inhibitors of tubulin polymerization and as potential anticancer agents due to their ability to disrupt vascular structures in tumors [Driowya et al., 2016]. This research emphasizes the importance of specific structural modifications to enhance biological activity and selectivity.

Synthesis and Antihypertensive Activity

Research has also explored the synthesis of triazoloquinazolin-9-ones and their antihypertensive effects. These studies highlight the potential of such compounds in treating hypertension, demonstrating significant activity in vivo [Alagarsamy & Pathak, 2007]. The innovative synthetic routes and evaluation of biological activities underscore the therapeutic potential of the triazoloquinazoline scaffold.

Antimicrobial and Antihistaminic Applications

Further investigations have identified triazoloquinazolinones with promising antimicrobial and antihistaminic properties. These compounds have been tested against various bacteria and fungi, showing significant inhibitory activities [Pandey et al., 2009]. Additionally, certain derivatives have been identified as new classes of H1-antihistaminic agents, offering protection against histamine-induced bronchospasm in animal models with minimal sedation, marking them as potential leads for developing safer antihistamines [Alagarsamy et al., 2009].

properties

IUPAC Name

9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-31-18-11-14(12-19(32-2)22(18)33-3)23-26-24-25-16-5-4-6-17(30)20(16)21(28(24)27-23)13-7-9-15(29)10-8-13/h7-12,21,29H,4-6H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFCYPPLXKNDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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